4-Hydroxy-7-benzyloxycoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-7-phenylmethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-14-9-16(18)20-15-8-12(6-7-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPXRFMTZRSQSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716122 |

Source

|

| Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-66-6 |

Source

|

| Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-7-benzyloxycoumarin: Chemical Properties and Structure

Introduction

Coumarins, a class of benzopyrone compounds, are ubiquitous in the plant kingdom and form the structural core of numerous molecules with significant biological activities.[1] Their diverse pharmacological profiles, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties, have established them as privileged scaffolds in medicinal chemistry and drug development.[2][3] Within this extensive family, 4-hydroxycoumarin derivatives are of particular interest, serving as the foundational structure for widely used anticoagulant drugs like warfarin.[2] This guide provides a comprehensive technical overview of a specific derivative, 4-Hydroxy-7-benzyloxycoumarin, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, physicochemical properties, a proposed synthetic pathway, spectroscopic characterization, and potential applications, offering a consolidated resource for laboratory investigation and further research.

Chemical Structure and Properties

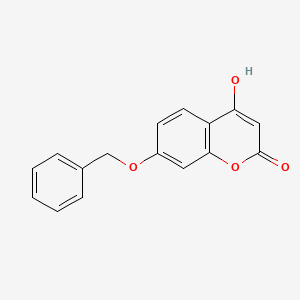

This compound, with the chemical formula C₁₆H₁₂O₄, possesses a core 4-hydroxycoumarin structure with a benzyloxy substituent at the 7-position of the benzopyrone ring.[4] This benzyloxy group significantly influences the molecule's polarity and potential for intermolecular interactions.

The structure of this compound can be visualized as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₄ | [4] |

| Molecular Weight | 268.26 g/mol | [4] |

| Appearance | Pale Brown Solid | [4] |

| Melting Point | 292-294 °C (decomposes) | [4] |

| Solubility | Soluble in DMSO | [4] |

| pKa (predicted) | 4.50 ± 1.00 | [4] |

Proposed Synthesis Protocol

Step 1: Synthesis of 3-(Benzyloxy)phenol

Sources

- 1. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 30992-66-6 [amp.chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-7-benzyloxycoumarin from Resorcinol

Abstract

This technical guide provides a detailed, two-step methodology for the synthesis of 4-Hydroxy-7-benzyloxycoumarin, a valuable fluorogenic substrate and synthetic intermediate, starting from the readily available precursor, resorcinol. The synthesis involves an initial selective O-benzylation of resorcinol to yield 3-benzyloxyphenol, followed by a thermal condensation with diethyl malonate to construct the 4-hydroxycoumarin scaffold. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering in-depth procedural details, mechanistic insights, and the rationale behind experimental choices to ensure reproducibility and success.

Introduction and Significance

4-Hydroxycoumarins represent a critical class of heterocyclic compounds, forming the core structure of many biologically active molecules, most notably the warfarin family of anticoagulants.[1][2] The derivative, this compound (BFC), has garnered significant attention not as a therapeutic agent itself, but as a key research tool. Its utility stems from its properties as a fluorogenic substrate for various cytochrome P450 (CYP) enzymes, including the crucial drug-metabolizing isoforms CYP1A2 and CYP3A4.[3] Upon enzymatic O-debenzylation, the highly fluorescent product, 7-hydroxy-4-methylcoumarin (HFC), is released, providing a sensitive and continuous method for monitoring enzyme activity in high-throughput screening assays.[4][5][6]

Given its importance in drug metabolism studies and as a versatile intermediate for the synthesis of more complex coumarins, a robust and well-understood synthetic pathway is essential. This guide elucidates a logical and field-proven approach beginning with resorcinol, a common and inexpensive starting material.

Overall Synthetic Strategy

The synthesis of this compound from resorcinol is efficiently executed in a two-step sequence. The strategy hinges on differentiating the two hydroxyl groups of resorcinol by selectively protecting one as a benzyl ether before constructing the coumarin ring.

-

Step 1: Selective Monobenzylation of Resorcinol. One of the two phenolic hydroxyl groups of resorcinol is protected using benzyl chloride via a Williamson ether synthesis to yield the key intermediate, 3-benzyloxyphenol.

-

Step 2: Pechmann-Type Condensation/Cyclization. The intermediate, 3-benzyloxyphenol, undergoes a thermal condensation reaction with diethyl malonate, which cyclizes to form the final 4-hydroxycoumarin ring structure.

This strategic approach is outlined in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols & Mechanistic Discussion

Part 1: Synthesis of 3-Benzyloxyphenol (Intermediate)

A. Principle & Rationale

The initial step involves the selective protection of one of resorcinol's two hydroxyl groups. A Williamson ether synthesis is the method of choice due to its reliability and straightforward execution.

-

Choice of Reagents:

-

Base (Potassium Carbonate, K₂CO₃): A mild inorganic base like K₂CO₃ is employed. It is sufficiently basic to deprotonate the highly acidic phenolic proton of resorcinol to form a phenoxide ion but is not strong enough to cause significant double benzylation, especially when the stoichiometry is controlled. Its insolubility in acetone allows for easy removal by filtration post-reaction.

-

Solvent (Acetone): Acetone is an ideal polar aprotic solvent for this SN2 reaction. It readily dissolves the organic reactants while allowing for a convenient reaction temperature at its reflux point.

-

Alkylating Agent (Benzyl Chloride): Benzyl chloride is a reactive and commercially available electrophile for introducing the benzyl protecting group.

-

B. Reaction Mechanism

The reaction proceeds via a classic SN2 mechanism. The potassium carbonate deprotonates a hydroxyl group of resorcinol, creating a nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the C-O ether linkage.

C. Detailed Experimental Protocol

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (11.0 g, 0.1 mol) and anhydrous acetone (200 mL). Stir until the resorcinol is fully dissolved.

-

Add finely ground anhydrous potassium carbonate (15.2 g, 0.11 mol). The mixture will be a suspension.

-

Slowly add benzyl chloride (12.7 g, 11.5 mL, 0.1 mol) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate).

-

After completion, cool the mixture to room temperature and filter off the potassium carbonate salts. Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

-

The resulting crude oil is dissolved in diethyl ether (150 mL) and washed with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted resorcinol.

-

Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-benzyloxyphenol.

-

Purify the product via column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure 3-benzyloxyphenol as a pale yellow oil or low-melting solid.

Part 2: Synthesis of this compound (Final Product)

A. Principle & Rationale

This step constructs the coumarin ring system through a condensation reaction between the synthesized 3-benzyloxyphenol and diethyl malonate. This is a variation of the reactions used to generate 4-hydroxycoumarin scaffolds.[7]

-

Choice of Reagents & Conditions:

-

Diethyl Malonate: This C3 dicarbonyl compound serves as the building block for the heterocyclic ring.

-

High Temperature: The reaction is typically performed without a solvent at high temperatures (200-250°C). The thermal energy is required to drive the initial transesterification between the phenol and one of the ester groups of diethyl malonate, followed by an intramolecular Dieckmann-type cyclization and subsequent tautomerization to the stable 4-hydroxycoumarin form. An inert, high-boiling solvent like diphenyl ether can also be used as a reaction medium.

-

B. Reaction Mechanism

The formation of the 4-hydroxycoumarin ring is believed to proceed through several stages. First, a thermally induced transesterification occurs where the phenolic hydroxyl group of 3-benzyloxyphenol displaces ethanol from diethyl malonate. This is followed by an intramolecular cyclization (a form of Dieckmann condensation) where the aromatic ring attacks the second ester carbonyl. The resulting intermediate then eliminates a molecule of ethanol and tautomerizes to the thermodynamically stable enol form, which is the 4-hydroxycoumarin product.

C. Detailed Experimental Protocol

-

In a 100 mL three-neck flask fitted with a mechanical stirrer, a thermometer, and a distillation head (to remove ethanol byproduct), combine 3-benzyloxyphenol (10.0 g, 0.05 mol) and diethyl malonate (16.0 g, 15.1 mL, 0.1 mol).

-

Heat the mixture under a nitrogen atmosphere with vigorous stirring. The temperature should be gradually raised to 240-250°C.

-

Ethanol will begin to distill off as the reaction proceeds. Maintain the temperature for 3-4 hours, or until the distillation of ethanol ceases.

-

Allow the reaction mixture to cool to approximately 100°C and then pour it cautiously into a beaker containing 200 mL of vigorously stirred ethanol.

-

Cool the ethanolic solution in an ice bath. The crude product will precipitate.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold ethanol to remove unreacted starting materials and byproducts.

-

Further purify the product by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound as a white to off-white crystalline solid.[8]

Data Summary and Visualization

Quantitative Data Summary

| Parameter | Step 1: Benzylation | Step 2: Cyclization |

| Reactant 1 | Resorcinol | 3-Benzyloxyphenol |

| MW ( g/mol ) | 110.11 | 200.24 |

| Molar Eq. | 1.0 | 1.0 |

| Reactant 2 | Benzyl Chloride | Diethyl Malonate |

| MW ( g/mol ) | 126.58 | 160.17 |

| Molar Eq. | 1.0 | 2.0 |

| Temperature | ~56°C (Reflux) | 240-250°C |

| Reaction Time | 12-16 hours | 3-4 hours |

| Product | 3-Benzyloxyphenol | This compound |

| MW ( g/mol ) | 200.24 | 268.28 |

| Expected Yield | 60-70% | 45-55% |

Detailed Reaction Scheme

Caption: Chemical reaction scheme for the two-step synthesis.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, a full suite of analytical techniques should be employed.

-

Melting Point: A sharp melting point indicates high purity.

-

¹H-NMR: The proton NMR spectrum should show characteristic peaks for the benzylic protons (~5.1 ppm), the aromatic protons of both rings, and the C3-proton of the coumarin ring (~5.7 ppm).

-

¹³C-NMR: The carbon NMR will confirm the number of unique carbon environments.

-

FT-IR: Infrared spectroscopy should reveal a broad O-H stretch for the 4-hydroxy group and a strong C=O stretch for the lactone carbonyl (~1680-1720 cm⁻¹).

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming the correct molecular formula.[9]

Conclusion

This guide outlines a reliable and well-rationalized two-step synthesis of this compound from resorcinol. By first performing a selective monobenzylation and then constructing the coumarin ring via thermal condensation, the target molecule can be obtained in good purity and moderate overall yield. The detailed protocols and mechanistic discussions provided herein are designed to equip researchers with the necessary knowledge to successfully perform this synthesis, enabling further studies into drug metabolism and the development of novel coumarin-based compounds.

References

-

Stiborová, M., et al. (2004). 7-Benzyloxy-4-trifluoromethylcoumarin, a substrate for cytochromes P450 1A1 and 2B1, is metabolized by human cytochromes P450 1A2 and 3A4. Xenobiotica, 34(1), 75-87. [Link]

-

Vibzzlab. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. [Link]

-

Butters, C. J., et al. (2001). Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. Xenobiotica, 31(11), 769-781. [Link]

-

Valizadeh, H., & Gholipur, H. (2015). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 20(8), 13610-13619. [Link]

-

Krithiga, T. & Bardhan, R. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology. [Link]

-

Von Pechmann, H. (1884). Neue Bildungsweise der Cumarine. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936. [Link]

-

Firoozi, S., et al. (2022). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their effects on coagulation indices. Journal of Medicinal and Nanomaterials Chemistry, 1(1), 31-41. [Link]

-

Wikipedia. (2023). Pechmann condensation.[Link]

-

Tyndall, S., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(18), 9355-9360. [Link]

- Link, K. P., & Stahmann, M. A. (1947). Synthesis of 4-hydroxycoumarins. U.S.

-

Renwick, A. B., et al. (2001). Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. ResearchGate. [Link]

-

Lunkad, A. (2022). Synthesis of 7- Hydroxy- 4- methyl coumarin from Resorcinol. YouTube. [Link]

-

Calvino-Casilda, V., et al. (2010). Pechmann reaction of resorcinol (1) with ethyl acetoacetate (2) to produce 7-hydroxy-4-methylcoumarin (3). ResearchGate. [Link]

-

Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin.[Link]

-

Aneeva Chemicals Pvt. Ltd. (2024). Insights into 7-Hydroxycoumarin: Applications and Advantages.[Link]

-

VanAlstine-Parris, M.A. (n.d.). Pechmann Condensation.[Link]

-

Crespi, C. L., et al. (1997). Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms. Xenobiotica, 27(6), 565-573. [Link]

-

Hadjipavlou-Litina, D., et al. (2013). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Molecules, 18(6), 6298-6311. [Link]

Sources

- 1. sciepub.com [sciepub.com]

- 2. jmnc.samipubco.com [jmnc.samipubco.com]

- 3. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aneeva.co.in [aneeva.co.in]

- 7. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

4-Hydroxy-7-benzyloxycoumarin CAS number and molecular weight

This guide provides a comprehensive technical overview of 4-Hydroxy-7-benzyloxycoumarin, a significant coumarin derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, potential biological significance, and the analytical methodologies crucial for its characterization.

Section 1: Core Chemical Identity and Properties

This compound is a synthetic derivative of coumarin, a benzopyrone scaffold widely found in natural products. The introduction of a hydroxyl group at the C4 position and a benzyloxy group at the C7 position imparts specific physicochemical properties that make it a valuable molecule in synthetic and medicinal chemistry. The C4 hydroxyl group, in particular, establishes a tautomeric equilibrium, allowing the molecule to exist in both a 4-hydroxycoumarin (enol) form and a 2,4-chromanedione (keto) form. This characteristic is pivotal to its reactivity and biological activities, including the well-documented anticoagulant properties of related 4-hydroxycoumarin derivatives like warfarin.

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Source |

| CAS Number | 30992-66-6 | [1] |

| Molecular Formula | C₁₆H₁₂O₄ | [1] |

| Molecular Weight | 268.26 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COCC2=CC3=C(C=C2)C(=CC(=O)O3)O | N/A |

| InChI Key | Not readily available | N/A |

| Melting Point | 292-294°C (decomposes) | [1] |

| pKa (Predicted) | 4.50 ± 1.00 | [1] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 4-hydroxycoumarin derivatives is most classically achieved via the Pechmann condensation.[2][3][4] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For this compound, the logical precursors are resorcinol monobenzyl ether (7-benzyloxyphenol) and a suitable malonic acid derivative.

The causality behind this synthetic choice lies in the electrophilic nature of the protonated β-ketoester and the nucleophilic character of the activated phenol ring. An acidic catalyst, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15, is essential for protonating the ketoester, thereby activating it for nucleophilic attack by the phenol.[3] The subsequent steps of transesterification, cyclization, and dehydration are all facilitated by the acidic environment, leading to the formation of the stable coumarin ring system.[2]

Experimental Protocol: Synthesis via Pechmann Condensation

This protocol is a representative procedure based on established methodologies for analogous coumarin syntheses.[2][3][5]

Materials:

-

Resorcinol monobenzyl ether (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Concentrated Sulfuric Acid (or Polyphosphoric Acid)

-

Ethanol

-

Ice-cold water

-

Sodium bicarbonate solution (5% w/v)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add resorcinol monobenzyl ether to pre-chilled concentrated sulfuric acid.

-

Addition of Reagent: While maintaining the temperature below 10°C, add diethyl malonate dropwise to the stirred mixture. The controlled temperature is critical to prevent unwanted side reactions and charring.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4][6]

-

Quenching and Precipitation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the acidic solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with ice-cold water until the filtrate is neutral to pH paper. This removes the acid catalyst.

-

Purification: The crude solid is then washed with a cold 5% sodium bicarbonate solution to remove any unreacted acidic starting materials. The product is then washed again with cold water.

-

Recrystallization: The final purification is achieved by recrystallizing the solid from a suitable solvent, such as aqueous ethanol, to yield pure this compound.[3]

Section 3: Biological and Pharmacological Context

Coumarins are a privileged class of compounds in medicinal chemistry, exhibiting a vast array of biological activities including anticoagulant, anti-inflammatory, antibacterial, and antiviral properties.[1][7][8][9] The 4-hydroxycoumarin scaffold is famously the core of anticoagulant drugs like warfarin.

While specific biological data for this compound is not extensively published, its structural analogue, 4-hydroxy-7-methoxycoumarin (4H-7MTC), has been shown to possess significant anti-inflammatory effects.[9] Studies on LPS-activated macrophages demonstrated that 4H-7MTC inhibits the production of key inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[9]

The mechanism of this action involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] Specifically, 4H-7MTC was found to suppress the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, and to reduce the phosphorylation of ERK1/2 and JNK kinases within the MAPK cascade.[9] Given the structural similarity, it is plausible that this compound could exhibit similar anti-inflammatory activities, making it a target of interest for drug discovery programs.

Diagram: Postulated Anti-Inflammatory Signaling Pathway

The following diagram illustrates the likely mechanism of action, based on data from structurally related compounds.

Caption: Postulated inhibitory action on NF-κB and MAPK inflammatory pathways.

Section 4: Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized this compound. A multi-technique approach is standard practice.

Table 2: Standard Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H-NMR | Structural elucidation by mapping proton environments. | Signals corresponding to the benzylic protons (-CH₂-), aromatic protons on both the coumarin and benzyl rings, and a characteristic singlet for the C3 proton. The C4-OH proton may be broad or exchangeable. |

| ¹³C-NMR | Carbon skeleton confirmation. | Resonances for all 16 carbon atoms, including the characteristic carbonyl carbon (C2) of the lactone ring, and the benzylic carbon. |

| FT-IR | Identification of key functional groups. | Characteristic absorption bands for O-H (hydroxyl), C=O (lactone carbonyl), C-O-C (ether), and aromatic C=C stretching. |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound. |

| HPLC | Purity assessment and quantification. | A single major peak under optimized chromatographic conditions, indicating a high degree of purity. |

These analytical methods, when used in combination, provide a self-validating system to ensure the structural integrity and purity of the compound, which is a prerequisite for any further biological or chemical investigation.[1][6]

References

-

Basanagouda, M., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10846-10863. Available at: [Link][1]

-

Kim, M. S., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules, 25(19), 4424. Available at: [Link][9]

-

VibzzLab. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. Available at: [Link][2]

-

Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. Available at: [Link][8]

-

ResearchGate. (2015). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin. Available at: [Link][10]

-

JETIR. (n.d.). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Available at: [Link][5]

-

ResearchGate. (2021). Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives. Available at: [Link][6]

-

ResearchGate. (n.d.). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Available at: [Link]

-

Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Available at: [Link][4]

-

ResearchGate. (n.d.). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available at: [Link][3]

Sources

- 1. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 5. jetir.org [jetir.org]

- 6. Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives [comptes-rendus.academie-sciences.fr]

- 7. researchgate.net [researchgate.net]

- 8. sciepub.com [sciepub.com]

- 9. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 4-Hydroxy-7-benzyloxycoumarin in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of DMSO in Preclinical Research

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its ability to dissolve a wide array of organic compounds, making it an indispensable tool in high-throughput screening (HTS) and compound management.[1][2] Its miscibility with water and a broad spectrum of organic solvents further enhances its utility.[2][3][4] However, the assumption that a compound dissolved in DMSO is indefinitely stable and soluble can lead to significant experimental artifacts and misleading biological data. Understanding the specific behavior of a compound, such as 4-Hydroxy-7-benzyloxycoumarin, in DMSO is paramount for ensuring the integrity and reproducibility of research findings.

Section 1: Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict its behavior in solution.

Molecular Structure and Properties:

-

Molecular Formula: C₁₆H₁₂O₄[5]

-

Molecular Weight: 268.26 g/mol [5]

-

Structure: The molecule features a 4-hydroxycoumarin core with a benzyloxy group at the 7-position. The 4-hydroxy group imparts acidic character (pKa ≈ 4.5), while the benzyloxy group adds a significant hydrophobic and aromatic component.[5]

-

pKa: The predicted pKa is approximately 4.50 ± 1.00.[5] This acidic proton on the 4-hydroxyl group is a key determinant of its solubility and potential for salt formation.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 30992-66-6 | [5] |

| Molecular Formula | C₁₆H₁₂O₄ | [5] |

| Molecular Weight | 268.26 g/mol | [5] |

| Melting Point | 292-294°C (decomposes) | [5] |

| Predicted pKa | 4.50 ± 1.00 | [5] |

| XLogP3 | 2.7 | [5] |

Section 2: Solubility in DMSO

Solubility in DMSO is a critical first step for any in vitro assay.[6][7] Compounds that are insoluble or precipitate out of solution cannot be reliably tested.[6][7]

Theoretical Considerations:

The "like dissolves like" principle provides a starting point. DMSO is a polar aprotic solvent, capable of forming strong hydrogen bonds with the 4-hydroxyl group of the coumarin. The aromatic nature of the coumarin ring and the benzyloxy group will also interact favorably with the polarizable sulfur-oxygen bond of DMSO. However, the relatively large, rigid ring system and the hydrophobic benzyl group can limit solubility.

Structurally, 4-hydroxycoumarin itself has a reported solubility of approximately 30 mg/mL in DMSO.[8] The addition of the benzyloxy group at the 7-position increases the molecule's hydrophobicity, which may slightly decrease its solubility compared to the parent compound. Aromatic heterocyclic compounds, particularly those with oxo groups, have been identified as structural features that can contribute to lower DMSO solubility.[6][7]

Factors Influencing DMSO Solubility:

-

Compound Purity: Impurities can sometimes enhance apparent solubility, while highly crystalline, pure compounds may be more difficult to dissolve.[9]

-

Physical Form: The amorphous state of a compound is generally more soluble than its crystalline form.[9]

-

Water Content: DMSO is highly hygroscopic. Absorbed water can decrease the solubility of hydrophobic compounds, leading to precipitation.[9]

-

Temperature: Solubility is generally temperature-dependent. Gentle warming can aid dissolution, but care must be taken to avoid degradation.

-

Concentration: Exceeding the thermodynamic solubility limit will result in precipitation, which may not always be immediately visible.

Experimental Determination of Kinetic Solubility in DMSO:

A rapid and practical method for assessing solubility in a preclinical setting is the kinetic solubility assay. This method involves preparing a high-concentration stock solution in DMSO and then observing the concentration at which the compound precipitates upon dilution into an aqueous buffer. A modified version can be used to estimate the solubility directly in DMSO.

Protocol 1: DMSO Titrimetric Solubility Estimation

This method provides a rapid estimate of solubility.

-

Preparation: Accurately weigh approximately 20 mg of this compound into a small vial.

-

Titration: Add a precise volume of DMSO (e.g., 100 µL) and vortex vigorously for 2-5 minutes. Observe for complete dissolution.

-

Incremental Addition: If the compound dissolves, continue adding DMSO in small, precise increments (e.g., 10 µL), vortexing thoroughly after each addition, until the solution is saturated and a small amount of solid remains undissolved.

-

Calculation: Calculate the solubility based on the total volume of DMSO required to dissolve the known mass of the compound.

Rationale: This method provides a quick assessment of the approximate solubility limit, which is often sufficient for preparing stock solutions for biological assays. A more precise, but time-consuming, method is the shake-flask method.[10]

Diagram 1: Workflow for Kinetic Solubility Determination

Caption: A stepwise workflow for determining the kinetic solubility of a compound in DMSO.

Section 3: Stability in DMSO

Compound stability in DMSO is a critical, yet often overlooked, parameter.[11][12][13] Degradation can lead to a decrease in the active compound concentration and the formation of new entities with potentially confounding biological activities.

Potential Degradation Pathways:

-

Reaction with DMSO: Although generally inert, DMSO can react with certain functional groups, especially in the presence of activators like acetic anhydride.[14] Studies have shown that 4-hydroxycoumarin derivatives can react with DMSO/Ac₂O mixtures to form various products.[14][15] While this is an accelerated condition, it highlights a potential reactivity.

-

Hydrolysis: Due to DMSO's hygroscopic nature, absorbed water can lead to the hydrolysis of sensitive functional groups. The ester linkage within the coumarin lactone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, though it is generally stable at neutral pH.

-

Oxidation: The benzylic position of the 7-benzyloxy group is potentially susceptible to oxidation, which could lead to cleavage of the benzyl ether.[16][17] This can be catalyzed by light, air (oxygen), or trace metal impurities.

-

Acid/Base Instability: The acidic 4-hydroxyl group can participate in acid-base reactions. If the compound is stored as a salt (e.g., a TFA salt from purification), this can influence stability.[9][11]

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce instability, although many compounds are robust to this process.[12][13] The primary risk is often precipitation due to changes in solubility at different temperatures.[9]

Experimental Assessment of Stability:

Stability is typically assessed by incubating the compound in DMSO under various conditions and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Short-Term and Long-Term Stability Assessment using HPLC

-

Stock Solution Preparation: Prepare a stock solution of this compound in high-purity, anhydrous DMSO at a known concentration (e.g., 10 mM).

-

Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock. Store the aliquots under different conditions:

-

Time Points: Analyze an aliquot at designated time points (e.g., T=0, 24h, 48h, 1 week, 1 month, 3 months, 6 months, 1 year).

-

HPLC Analysis:

-

Method: A reverse-phase HPLC method with UV detection is suitable. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

-

Detection: Monitor at a wavelength where this compound has a strong absorbance (e.g., around 270-310 nm).[8]

-

Quantification: At each time point, dilute the sample to a suitable concentration and inject it into the HPLC. The stability is determined by comparing the peak area of the parent compound to the peak area at T=0. The appearance of new peaks indicates degradation.

-

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each storage condition.

Table 2: Hypothetical Stability Data for this compound in DMSO

| Storage Condition | Time Point | % Remaining (HPLC Peak Area) | Observations |

| -80°C | 1 Year | >99% | No significant degradation |

| -20°C | 1 Year | >98% | Minor degradation possible |

| Room Temp (dark) | 6 Months | 85% | Significant degradation observed.[19] |

| 40°C (dark) | 1 Month | 70% | Accelerated degradation |

| Room Temp (light) | 1 Month | 65% | Potential photolytic degradation |

Note: This is illustrative data. Actual stability must be determined experimentally.

Diagram 2: Experimental Workflow for Stability Assessment

Caption: A comprehensive workflow for evaluating the stability of a compound in DMSO over time.

Section 4: Best Practices and Recommendations

Based on the principles discussed, the following best practices are recommended for working with this compound in DMSO:

-

Use High-Purity DMSO: Always use anhydrous, high-purity DMSO to minimize water content and potential contaminants.

-

Prepare Fresh Solutions: Whenever possible, prepare fresh solutions from solid material for critical experiments. The stability of compounds in DMSO can be time-dependent, with a narrow window for some molecules.[9]

-

Stock Solution Management:

-

Prepare concentrated stock solutions (e.g., 10-20 mM) to enhance stability.[20]

-

Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction.

-

Store stock solutions at -20°C or preferably -80°C for long-term storage.

-

-

Avoid Room Temperature Storage: Long-term storage at room temperature is not recommended, as significant degradation can occur over months.[19]

-

Solubility Checks: Before use, visually inspect thawed solutions for any precipitation. If precipitation is suspected, gentle warming and vortexing may be attempted, but if it persists, the solution should not be used.

-

Perform Stability Studies: For lead compounds or tool compounds that will be used over an extended period, an initial stability assessment is a worthwhile investment to ensure data integrity.

Conclusion

While this compound is expected to have reasonable solubility in DMSO, its long-term stability is not guaranteed and is influenced by storage conditions, water content, and exposure to light. For drug development professionals, adherence to rigorous compound management practices is not merely procedural but is foundational to the generation of reliable and reproducible data. By understanding the physicochemical properties of the molecule and implementing the experimental protocols outlined in this guide, researchers can confidently utilize this compound in their discovery programs.

References

-

Galand, N., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Available at: [Link]

-

Qadir, S., et al. (2012). Reaction of Dimethyl Sulfoxide-Acetic Anhydride with 4-Hydroxy-coumarin and Its Derivatives Under Microwave Conditions. Asian Journal of Chemistry. Available at: [Link]

-

Lagunin, A., et al. (2003). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. SAR and QSAR in Environmental Research. Available at: [Link]

-

Ghosh, R., et al. (2007). Rotational diffusion of coumarins in aqueous DMSO. The Journal of Physical Chemistry B. Available at: [Link]

-

Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

-

Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]

-

Galand, N., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Available at: [Link]

-

Lagunin, A., et al. (2003). In silico estimation of DMSO solubility of organic compounds for bioscreening. SAR and QSAR in Environmental Research. Available at: [Link]

-

El-Sayed, M., et al. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules. Available at: [Link]

-

Singh, S., et al. (2023). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

-

Galanty, A., et al. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Molecules. Available at: [Link]

-

Ganai, S., et al. (2025). Experimental and Thermodynamic Correlation of 4-Hydroxycoumarin Solubility in Aqueous-Organic Solvent Systems (DMSO, ACN, DMF) at Eight Temperatures. ResearchGate. Available at: [Link]

-

Skaf, M. S., & Ribeiro, M. C. C. (2004). Solvation dynamics of coumarin 153 in dimethylsulfoxide-water mixtures: Molecular dynamics simulations. The Journal of Chemical Physics. Available at: [Link]

-

D'Agostino, V., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

-

Feger, D. (2014). How long can a compound be stable in DMSO for? ResearchGate. Available at: [Link]

-

Chatterjee, S., et al. (2005). Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp.Strain MTCC 4818. Journal of Molecular Microbiology and Biotechnology. Available at: [Link]

-

Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

-

Galand, N., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ResearchGate. Available at: [Link]

-

Dimitrić Marković, J. M., et al. (2022). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences. Available at: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

-

Snieckus, V., et al. (2001). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. Available at: [Link]

-

Di, L., & Kerns, E. H. (2016). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. Available at: [Link]

-

Antonello, A., et al. (1985). Reaction of dimethyl sulfoxide-acetic anhydride with 4-hydroxy-coumarin, its derivatives under microwave conditions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

-

PubChem. (n.d.). 7-Benzyloxy-4-methylcoumarin. Available at: [Link]

-

de A. M. e Silva, M. A., & da Silva, J. L. P. (2022). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. Available at: [Link]

-

Jabeen, I., et al. (2023). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. Molecules. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Mixture of DMF and DMSO. Available at: [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Available at: [Link]

-

YeSen. (2024). Using DMSO as solvent, how to remove the reaction effectively. Available at: [Link]

-

Keselytė, A. (2023). What are the best parameters for DMSO analysis by using HPLC system? ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Coagulation. Available at: [Link]

-

G. M. D. D. S. B. G. K. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Available at: [Link]

-

PubChem. (n.d.). 4-Hydroxy-7-methoxycoumarin. Available at: [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. Available at: [Link]

Sources

- 1. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. HPLC Separation of Mixture of DMF and DMSO | SIELC Technologies [sielc.com]

- 4. Using DMSO as solvent, how to remove the reaction effectively | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ziath.com [ziath.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 13. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. Benzyl Ethers [organic-chemistry.org]

- 17. Khan Academy [khanacademy.org]

- 18. researchgate.net [researchgate.net]

- 19. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

photophysical properties of 4-Hydroxy-7-benzyloxycoumarin

An In-Depth Technical Guide to the Photophysical Properties of 4-Hydroxy-7-benzyloxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated , a fluorescent molecule of significant interest in the development of novel probes and sensors. While direct experimental data for this specific coumarin derivative is not extensively available in the public domain, this document synthesizes information from closely related analogs to project its behavior. We will delve into the structural basis of its fluorescence, a plausible synthetic route, and the key photophysical parameters that define its utility. Furthermore, this guide presents detailed, field-proven experimental protocols for the characterization of its absorption, emission, quantum yield, and fluorescence lifetime. These methodologies are designed to provide a robust framework for researchers to validate the performance of this and other similar fluorophores.

Introduction: The Coumarin Scaffold in Fluorescent Probe Design

Coumarin derivatives are a cornerstone in the design of fluorescent probes due to their versatile and highly sensitive photophysical properties.[1][2] The inherent intramolecular charge transfer (ICT) character of the coumarin scaffold, from an electron-donating group typically at the 7-position to an electron-accepting lactone carbonyl, is the foundation of their fluorescence.[3] The 4-hydroxy substitution introduces interesting possibilities for tautomerization and pH sensing, while the 7-benzyloxy group serves as a common protecting group for the 7-hydroxyl functionality and can influence the molecule's solubility and interaction with biological systems. Understanding the interplay of these structural features is paramount to predicting and ultimately harnessing the photophysical behavior of this compound.

Synthesis of this compound

A reliable synthesis of this compound is crucial for its study and application. While various methods exist for the synthesis of 4-hydroxycoumarins, a common and effective approach is the Pechmann condensation followed by appropriate functional group manipulations. A plausible synthetic route is outlined below.

Diagram of Synthetic Pathway

Caption: Plausible synthetic route for this compound.

Experimental Protocol for Synthesis

-

Benzylation of Resorcinol:

-

Dissolve resorcinol in a suitable solvent such as acetone.

-

Add a base, for instance, potassium carbonate (K₂CO₃), to the solution.

-

Slowly add benzyl chloride to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate. Purify the resulting 7-(benzyloxy)resorcinol by recrystallization or column chromatography.

-

-

Pechmann Condensation:

-

To the synthesized 7-(benzyloxy)resorcinol, add ethyl acetoacetate.

-

Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while cooling the reaction mixture in an ice bath.

-

Stir the mixture at room temperature for several hours. The reaction mixture will become viscous.

-

Pour the mixture into ice-cold water to precipitate the crude 7-benzyloxy-4-methylcoumarin.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

-

-

Hydroxylation of the 4-methyl group:

-

This step can be challenging. A potential route involves the oxidation of the 4-methyl group to a 4-hydroxymethyl group, followed by further oxidation to a carboxylic acid and subsequent decarboxylation to the 4-hydroxycoumarin. A more direct, but often lower-yielding method, involves direct oxidation.

-

For a laboratory-scale synthesis, a more practical approach might involve a different synthetic strategy starting from a malonic acid derivative and 7-benzyloxyresorcinol.

-

Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, should be optimized for the specific substrate.

Anticipated Photophysical Properties

Direct experimental data for this compound is scarce. However, by examining its structural analogs, we can make informed predictions about its photophysical characteristics.

Absorption and Emission Spectra

Coumarins typically exhibit a strong absorption band in the UV-A to the blue region of the electromagnetic spectrum, corresponding to the π-π* electronic transition. For 7-hydroxy-4-methylcoumarin, absorption maxima are observed around 322-337 nm in various solvents.[4][5] The benzyloxy group at the 7-position is electronically similar to a hydroxyl group in terms of its electron-donating nature through resonance, thus we can anticipate a similar absorption maximum for this compound, likely in the 320-340 nm range.

The fluorescence emission is expected to show a significant Stokes shift, a characteristic feature of coumarin dyes. 7-hydroxy-4-methylcoumarin displays emission maxima in the range of 450-490 nm.[4][6] Therefore, it is reasonable to predict that this compound will exhibit fluorescence in the blue-green region of the spectrum (450-500 nm) .

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is highly dependent on the molecular structure and the solvent environment. For many 7-hydroxycoumarin derivatives, the quantum yield can be moderate to high.[1][7] Factors that can quench fluorescence in coumarins include aggregation and the formation of non-radiative decay pathways. The benzyloxy group is not expected to significantly quench the fluorescence. We can anticipate a moderate to high quantum yield for this compound in aprotic solvents.

The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. For many coumarin derivatives, lifetimes are typically in the range of 1-5 nanoseconds .[7]

Solvatochromism

The photophysical properties of coumarins are often highly sensitive to the solvent polarity, a phenomenon known as solvatochromism.[8][9] This is due to the change in the dipole moment of the molecule upon excitation. For coumarins with an electron-donating group at the 7-position, an increase in solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum.[10] This is because the more polar excited state is stabilized to a greater extent by polar solvents than the ground state. We can expect this compound to exhibit positive solvatochromism.

Projected Photophysical Data Summary

| Property | Predicted Value/Range | Basis of Prediction |

| Absorption Maximum (λabs) | 320 - 340 nm | Analogy to 7-hydroxy-4-methylcoumarin and other 7-alkoxycoumarins.[4][5] |

| Emission Maximum (λem) | 450 - 500 nm | Analogy to 7-hydroxy-4-methylcoumarin.[4][6] |

| Quantum Yield (ΦF) | Moderate to High | General property of 7-substituted coumarins.[1][7] |

| Fluorescence Lifetime (τF) | 1 - 5 ns | Typical range for coumarin derivatives.[7] |

| Solvatochromism | Positive | Expected behavior for coumarins with electron-donating groups at the 7-position.[10] |

Experimental Characterization Protocols

To empirically determine the , a series of standardized spectroscopic measurements are required.

Diagram of Experimental Workflow

Caption: Workflow for the photophysical characterization of a fluorescent compound.

Protocol 1: UV-Vis Absorption Spectroscopy

-

Objective: To determine the wavelength(s) of maximum absorption (λabs) and the molar extinction coefficient (ε).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure: a. Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol). b. From the stock solution, prepare a series of dilutions in the solvent of interest (e.g., ethanol, acetonitrile, toluene) to obtain absorbance values in the range of 0.1 to 1.0. c. Record the absorption spectrum of each dilution from approximately 250 nm to 500 nm against a solvent blank. d. Identify the λabs from the spectrum. e. Plot absorbance at λabs versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl).

Protocol 2: Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission maxima (λex and λem) and the Stokes shift.

-

Instrumentation: A spectrofluorometer.

-

Procedure: a. Prepare a dilute solution of the compound in the desired solvent with an absorbance of approximately 0.1 at the λabs to minimize inner filter effects. b. Emission Spectrum: Excite the sample at its λabs and scan the emission over a range starting from ~10 nm above the excitation wavelength to ~700 nm. The wavelength of maximum fluorescence intensity is the λem. c. Excitation Spectrum: Set the emission monochromator to the λem and scan the excitation wavelength over a range from ~250 nm up to the emission wavelength. The resulting spectrum should resemble the absorption spectrum and confirms the absorbing species is the emitting species. d. Stokes Shift: Calculate the Stokes shift as the difference in wavenumbers between the absorption and emission maxima or more simply in nanometers (λem - λabs).

Protocol 3: Relative Fluorescence Quantum Yield Determination

-

Objective: To determine the fluorescence quantum yield (ΦF) relative to a well-characterized standard.

-

Instrumentation: A spectrofluorometer with an integrating sphere or a standard cuvette holder.

-

Standard Selection: Choose a quantum yield standard with absorption and emission properties similar to the sample. For blue-green emitting coumarins, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

-

Procedure: a. Prepare solutions of both the sample and the standard in the same solvent (if possible) with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects. b. Record the absorption spectra and note the absorbance at the excitation wavelength for both the sample and the standard. c. Record the corrected fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrumental settings. d. Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard. e. The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where:

- Φ is the quantum yield

- I is the integrated fluorescence intensity

- A is the absorbance at the excitation wavelength

- η is the refractive index of the solvent

- 'sample' and 'std' refer to the sample and the standard, respectively.

Protocol 4: Fluorescence Lifetime Measurement

-

Objective: To determine the fluorescence lifetime (τF).

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system.

-

Procedure: a. Prepare a dilute solution of the sample as for fluorescence spectroscopy. b. Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to its λabs. c. Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the emitted photons. d. The resulting decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τF). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τF)

Applications and Future Directions

The make it a promising candidate for various applications:

-

Fluorescent Probes: The sensitivity of its fluorescence to the local environment could be exploited to develop probes for polarity, viscosity, or the presence of specific analytes.

-

Bioimaging: After conjugation to a biomolecule, it could be used as a fluorescent label for cellular imaging. The benzyloxy group can be deprotected to reveal the 7-hydroxyl group, which can serve as a reactive handle for bioconjugation.

-

Drug Delivery: The coumarin scaffold is present in many biologically active compounds. This derivative could be explored for its therapeutic potential or as a fluorescent tag to monitor the delivery of a therapeutic agent.

Future research should focus on the precise experimental determination of the in a range of solvents and biological media. Investigating the effects of pH on its fluorescence, particularly the role of the 4-hydroxyl group, will be crucial for its application in biological systems.

Conclusion

While a comprehensive experimental dataset for this compound is yet to be established in the literature, this technical guide provides a robust framework for its synthesis and photophysical characterization. Based on the well-understood behavior of related coumarin derivatives, we anticipate that this compound will exhibit valuable fluorescent properties, including strong absorption in the near-UV, blue-green emission, and sensitivity to its environment. The detailed experimental protocols provided herein offer a clear path for researchers to unlock the full potential of this and other novel fluorophores, paving the way for advancements in sensing, imaging, and drug development.

References

-

Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The fluorescence spectra of 7-hydroxy-4-methylcoumarin-Chitosan films at various excitation wavelenghts: (A). 0.2%. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

7-Hydroxycoumarin. (n.d.). PhotochemCAD. Retrieved January 15, 2026, from [Link]

-

Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

UV-Vis spectrum of 7-hydroxy-4-methylcoumarin. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Onda, M., et al. (1998). Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms. Xenobiotica, 28(10), 945-956. [Link]

-

a Emission spectra of 7-Hydroxycoumarin in different solvents.... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Chang, H. T., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10848-10867. [Link]

-

Verhelst, S. H. L., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(24), 15917-15926. [Link]

-

Fluorescence, 4-hydroxy-coumarin, Emission, Synthesis. (n.d.). Scientific & Academic Publishing. Retrieved January 15, 2026, from [Link]

-

(PDF) Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

(PDF) UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

UV–Vis spectrum of 7-Hydroxycoumarin in different solvents. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

4-Hydroxy-TEMPO concentration-dependent fluorescence intensity of.... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Link, K. P. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S.

-

Bečić, E., et al. (2024). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Kemija u industriji, 73(1-2), 1-10. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 15, 2026, from [Link]

-

Siddiqui, Z. N., & Asad, M. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of the Serbian Chemical Society, 80(10), 1185-1215. [Link]

-

Sıdır, Y., & Sıdır, İ. (2021). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry, 12(1), 1-10. [Link]

-

Solvatochromism. (2024, November 28). In Wikipedia. [Link]

-

(PDF) Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7- hydroxy-4-methylcoumarin: Determination of the dipole moments. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Maity, B., Chatterjee, A., & Seth, D. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemistry and photobiology, 90(4), 734–746. [Link]

Sources

- 1. sapub.org [sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 7. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvatochromism - Wikipedia [en.wikipedia.org]

- 9. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Fluorescence Mechanism of 4-Hydroxy-7-benzyloxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycoumarins are a critical class of heterocyclic compounds, distinguished by their robust fluorescence and sensitivity to their molecular environment. This guide offers an in-depth technical exploration of the core mechanisms governing the fluorescence of a specific derivative, 4-Hydroxy-7-benzyloxycoumarin. We dissect the interplay of intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), solvatochromism, and pH dependence that collectively define its unique photophysical signature. This document serves as a foundational resource, providing both the theoretical underpinnings and practical experimental protocols essential for leveraging this fluorophore in advanced research and drug development applications.

Introduction: The Significance of Substituted 4-Hydroxycoumarins

Coumarin and its derivatives form a vital class of fluorophores in biological and pharmaceutical sciences.[1] Their utility stems from a combination of high fluorescence quantum yields, photostability, and a structural scaffold that is amenable to synthetic modification.[2][3] The introduction of specific functional groups onto the coumarin core allows for the fine-tuning of its photophysical properties.

In the case of this compound, two key substitutions dictate its behavior:

-

The 4-hydroxy group: This group acts as a proton donor and is central to the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), a process that dramatically influences the emission wavelength.

-

The 7-benzyloxy group: This electron-donating alkoxy group at the 7-position establishes a "push-pull" electronic system, facilitating Intramolecular Charge Transfer (ICT) upon photoexcitation.[4][5] This ICT process is fundamental to the molecule's sensitivity to solvent polarity.

Understanding these mechanisms is paramount for its application as a fluorescent probe for sensing micro-environmental changes, such as pH gradients in cellular compartments or the polarity of protein binding sites.[6][7]

Synthesis and Spectroscopic Overview

The synthesis of this compound is typically achieved through established coumarin synthesis protocols, often involving the reaction of resorcinol derivatives with malonic acid or its esters. The 7-benzyloxy group is introduced by reacting the precursor 4,7-dihydroxycoumarin with benzyl chloride.[8]

The resulting compound exhibits characteristic absorption and emission spectra. In a typical polar protic solvent like ethanol, it will show a strong absorption band in the UV region (approx. 320-350 nm) and a fluorescence emission band in the blue-green region of the visible spectrum (approx. 420-460 nm).[2] These values, however, are highly dependent on the molecular environment, a direct consequence of the mechanisms detailed below.

The Core Fluorescence Mechanism

The fluorescence of this compound is not a simple one-step process. It is a cascade of ultrafast events that occur in the excited state, following the absorption of a photon. The key processes are Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT).

Intramolecular Charge Transfer (ICT)

Upon excitation with UV light, the electron density within the molecule redistributes. The electron-donating 7-benzyloxy group "pushes" electron density towards the electron-withdrawing lactone carbonyl group of the coumarin core.[4][9] This creates an excited state with a significantly larger dipole moment than the ground state.[10] This charge-transfer state is highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. In more polar solvents, the highly polar excited state is stabilized, leading to a red-shift (a shift to longer, lower-energy wavelengths) in the fluorescence emission.[4]

Excited-State Intramolecular Proton Transfer (ESIPT)

The 4-hydroxy group is a weak acid in the ground state. However, upon photoexcitation, the charge redistribution induced by ICT dramatically increases the acidity of this hydroxyl proton.[11] Simultaneously, the carbonyl oxygen at the 2-position becomes more basic. This creates a scenario ripe for an ultrafast proton transfer from the 4-OH group to the C=O group.[11][12] This process, ESIPT, results in the formation of an excited-state keto-tautomer.[13]

Fluorescence emission then occurs primarily from this excited tautomeric form, which has a different electronic structure and energy level than the initially excited enol form. Because the tautomer is at a lower energy level, the emitted photon has less energy (longer wavelength) than would be expected otherwise. This ESIPT process is responsible for the characteristically large Stokes shift (the separation between the absorption and emission maxima) observed in 4-hydroxycoumarins.[14]

The entire process can be visualized as a sequence of events following photoexcitation.

Caption: Photophysical pathway of this compound.

pH Dependence

The fluorescence of this compound is highly sensitive to pH.[15] In basic solutions (pH > pKa of the 4-hydroxy group), the molecule exists in its deprotonated form, as a phenolate anion. This species is also fluorescent, but its electronic structure is different from the protonated form, leading to distinct absorption and emission spectra.[16] The equilibrium between the protonated (neutral) and deprotonated (anionic) forms in the ground state means that the observed fluorescence can be a mixture from both species, depending on the pH and the excitation wavelength used.[16] This property allows the molecule to be used as a ratiometric pH sensor.

Experimental Characterization of Fluorescence

To fully characterize the fluorescence mechanism, a series of spectroscopic experiments are required.

Solvatochromism Study Protocol

This experiment quantifies the effect of solvent polarity on the fluorescence emission, confirming the ICT mechanism.

Objective: To measure the absorption and emission spectra of this compound in a range of solvents with varying polarity and to correlate the Stokes shift with a solvent polarity scale (e.g., Lippert-Mataga).

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a high-purity solvent like dioxane or THF.

-

Sample Preparation: Prepare a series of dilute solutions (e.g., 1-10 µM) in different solvents of varying polarity (e.g., Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Ethanol, Water). Ensure the final concentration is identical in all samples.

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each sample to determine the maximum absorption wavelength (λ_abs).

-

Fluorescence Spectroscopy: For each sample, excite at its λ_abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).

-

Data Analysis: Calculate the Stokes shift (in wavenumbers, cm⁻¹) for each solvent. Plot the Stokes shift against the solvent polarity function (Δf). A linear relationship confirms the charge-transfer nature of the excited state.

Data Presentation:

| Solvent | Polarity (Δf) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| Toluene | ~0.01 | Data | Data | Data |

| Dioxane | ~0.02 | Data | Data | Data |

| Chloroform | ~0.15 | Data | Data | Data |

| Acetonitrile | ~0.31 | Data | Data | Data |

| Ethanol | ~0.29 | Data | Data | Data |

| Water | ~0.32 | Data | Data | Data |

| (Note: Data values are placeholders and should be determined experimentally.) |

pH Titration Protocol

This experiment demonstrates the pH sensitivity and allows for the determination of the ground and excited-state pKa values.

Objective: To monitor the changes in fluorescence intensity and wavelength as a function of pH.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare solutions of the fluorophore at a constant concentration in each buffer.

-

Spectroscopic Measurements: Record the absorption and fluorescence emission spectra for each pH sample.

-

Data Analysis: Plot the fluorescence intensity at a specific wavelength (e.g., the emission maximum of the anionic form) against pH. The resulting sigmoidal curve can be fitted to determine the ground-state pKa.

Sources

- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Excited State Proton Transfers in Hybrid Compound Based on Indoline Spiropyran of the Coumarin Type and Azomethinocoumarin in the Presence of Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 16. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

discovery and history of benzyloxycoumarin derivatives

An In-depth Technical Guide to the Discovery and History of Benzyloxycoumarin Derivatives

Abstract